6-(Propan-2-yloxy)-3,4-dihydrospiro[1,3-benzoxazine-2,4'-piperidine]-4-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Propan-2-yloxy)-3,4-dihydrospiro[1,3-benzoxazine-2,4’-piperidine]-4-one hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a spiro linkage between a benzoxazine and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Propan-2-yloxy)-3,4-dihydrospiro[1,3-benzoxazine-2,4’-piperidine]-4-one hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the benzoxazine ring, followed by the formation of the spiro linkage with the piperidine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency. The choice of raw materials and reaction conditions is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(Propan-2-yloxy)-3,4-dihydrospiro[1,3-benzoxazine-2,4’-piperidine]-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
6-(Propan-2-yloxy)-3,4-dihydrospiro[1,3-benzoxazine-2,4’-piperidine]-4-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a precursor for bioactive compounds.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(Propan-2-yloxy)-3,4-dihydrospiro[1,3-benzoxazine-2,4’-piperidine]-4-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro-linked benzoxazine-piperidine derivatives, such as:
- 6-(Propan-2-yloxy)-3,4-dihydrospiro[1,3-benzoxazine-2,4’-piperidine]-4-one
- 6-(Propan-2-yloxy)-3,4-dihydrospiro[1,3-benzoxazine-2,4’-piperidine]-4-one acetate
Uniqueness
What sets 6-(Propan-2-yloxy)-3,4-dihydrospiro[1,3-benzoxazine-2,4’-piperidine]-4-one hydrochloride apart is its hydrochloride salt form, which can enhance its solubility and stability. This makes it more suitable for certain applications, particularly in medicinal chemistry where solubility and stability are critical factors.
Properties
Molecular Formula |
C15H21ClN2O3 |
---|---|
Molecular Weight |
312.79 g/mol |
IUPAC Name |
6-propan-2-yloxyspiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one;hydrochloride |
InChI |
InChI=1S/C15H20N2O3.ClH/c1-10(2)19-11-3-4-13-12(9-11)14(18)17-15(20-13)5-7-16-8-6-15;/h3-4,9-10,16H,5-8H2,1-2H3,(H,17,18);1H |
InChI Key |
XVIDOAOPDIZWAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)OC3(CCNCC3)NC2=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.